

Elocalcitol in Benign Prostatic Hyperplasia: A Systematic Review and Comparison with Standard Therapies

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Compound of Interest

Compound Name: BPH-628

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For researchers, scientists, and drug development professionals, this guide provides a systematic comparison of the investigational drug Elocalcitol with established treatments for Benign Prostatic Hyperplasia (BPH), supported by available clinical trial data and a review of its mechanism of action.

Elocalcitol (BXL-628), a vitamin D3 analog, emerged as a promising therapeutic agent for BPH due to its novel mechanism of action targeting the underlying proliferative and inflammatory components of the disease. However, its clinical development was ultimately terminated. This guide offers an objective look at the clinical data gathered for Elocalcitol and compares its performance against the current standards of care, the 5-alpha-reductase inhibitor Finasteride and the alpha-1-adrenoceptor antagonist Tamsulosin.

Comparative Efficacy and Safety: A Tabular Overview

The following tables summarize the quantitative data from key clinical trials of Elocalcitol, Finasteride, and Tamsulosin, focusing on primary efficacy endpoints in BPH: change in prostate volume, improvement in Lower Urinary Tract Symptoms (LUTS) as measured by the International Prostate Symptom Score (IPSS), and peak urinary flow rate (Qmax).

Table 1: Change in Prostate Volume

Treatment	Study/Trial	Duration	Number of Patients	Baseline Prostate Volume	Mean Change from Baseline	p-value vs. Placebo
Elocalcitol (150 mcg/day)	Phase IIa	12 weeks	57	>40 mL	-2.90%	<0.0001[1]
Elocalcitol (75 mcg/day)	Phase IIb	6 months	542 (total)	60-70 cc	+1.54%	0.0135[2]
Elocalcitol (150 mcg/day)	Phase IIb	6 months	542 (total)	60-70 cc	+0.52%	<0.0001[2]
Finasteride (5 mg/day)	PROSPECT	2 years	472	44.1 cm ³	-21%	<0.01[3]
Finasteride (5 mg/day)	PLESS	4 years	1513	>30 mL (enlarged)	Significant reduction	N/A
Placebo	Elocalcitol Phase IIa	12 weeks	62	>40 mL	+4.32%[1]	N/A
Placebo	Elocalcitol Phase IIb	6 months	542 (total)	60-70 cc	+3.52%[2]	N/A
Placebo	PROSPECT	2 years	472	45.8 cm ³	+8.4%[3]	N/A

Table 2: Improvement in International Prostate Symptom Score (IPSS)

Treatment	Study/Trial	Duration	Number of Patients	Baseline IPSS	Mean Change from Baseline	p-value vs. Placebo
Elocalcitol (150 mcg/day)	Phase IIa	12 weeks	57	Not Specified	-1.77	Not Significant[1]
Elocalcitol (150 mcg/day)	Phase IIb (subset with IPSS >12)	6 months	N/A	>12	-7.0	Not Specified[2]
Finasteride (5 mg/day)	PROSPECT	2 years	472	15.8	-2.1	<0.01[3]
Finasteride (5 mg/day)	PLESS (severe symptoms)	4 years	N/A	High	-7.7	<0.01[4]
Tamsulosin (0.4 mg/day)	Pooled Analysis	4-26 weeks	3418	Moderate	-1.1 (Boyarsky Score)	N/A[5]
Tamsulosin (0.4 mg/day)	Long-term study	up to 6 years	109	17.4	-8.1 to -10.9	Statistically Significant[6]
Placebo	Elocalcitol Phase IIa	12 weeks	62	Not Specified	-3.45[1]	N/A
Placebo	PROSPECT	2 years	472	16.6	-0.7[3]	N/A

Table 3: Change in Peak Urinary Flow Rate (Qmax)

Treatment	Study/Trial	Duration	Number of Patients	Baseline Qmax	Mean Change from Baseline (mL/s)	p-value vs. Placebo
Elocalcitol (150 mcg/day)	Phase IIa	12 weeks	57	Not Specified	-0.30	Not Significant[1]
Elocalcitol (150 mcg/day)	Phase IIb (subset with IPSS >12)	6 months	N/A	10-11 mL/s	+2.83	0.03[2]
Finasteride (5 mg/day)	PROSPECT	2 years	472	11.1	+1.4	<0.01[3]
Tamsulosin (0.4 mg/day)	Pooled Analysis	4-26 weeks	3418	Moderate	+1.1	N/A[5]
Tamsulosin (0.4 mg/day)	Long-term study	up to 6 years	109	10.1	+1.01 to +2.29	Statistically Significant[6]
Placebo	Elocalcitol Phase IIa	12 weeks	62	Not Specified	+1.50[1]	N/A
Placebo	PROSPECT	2 years	472	10.9	+0.3[3]	N/A

Experimental Protocols of Key Elocalcitol Trials

A detailed understanding of the experimental design is crucial for interpreting the clinical data. Below are the methodologies for the key Phase II trials of Elocalcitol in BPH.

Elocalcitol Phase IIa Clinical Trial

- Objective: To assess the effect of Elocalcitol on prostate volume in patients with BPH.[1]

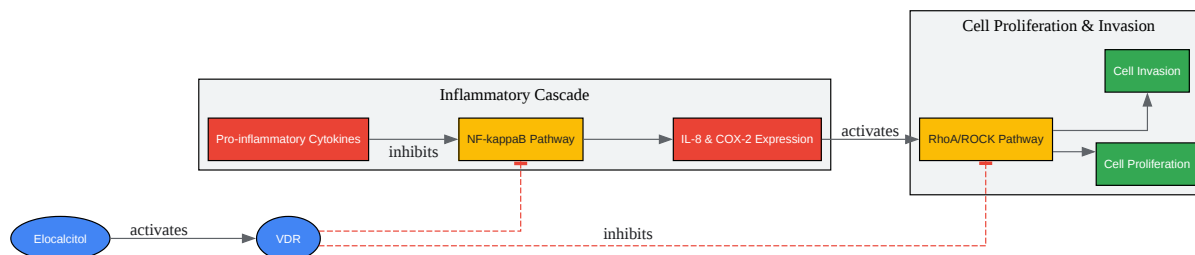
- Study Design: A double-blind, randomized, placebo-controlled, multicenter study.[1]
- Patient Population: 119 men aged 50 years or older with a diagnosis of BPH and a prostate volume of 40 mL or greater.[1]
- Intervention: Patients were randomized to receive either 150 mcg of Elocalcitol daily or a placebo for 12 weeks.[1]
- Primary Endpoint: Percentage change in prostate volume from baseline to 12 weeks, measured by magnetic resonance imaging (MRI).[1]
- Secondary Endpoints: Changes in Qmax, American Urological Association Symptom Index (AUASI), and serum levels of PSA, testosterone, dihydrotestosterone, and luteinizing hormone.[1]

Elocalcitol Phase IIb Clinical Trial

- Objective: To determine the optimal dose of Elocalcitol and further evaluate its efficacy and safety in men with symptomatic BPH.[2]
- Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.[2]
- Patient Population: 542 men with a baseline prostate volume of 60 to 70 cc and an IPSS of 16 to 17.[2]
- Intervention: Patients were randomized to one of four groups: placebo, Elocalcitol 75 mcg/day, Elocalcitol 150 mcg/day, or a combination of Elocalcitol 150 mcg/day and tamsulosin 0.4 mg/day for 6 months.[2]
- Primary Endpoint: Change in prostate volume from baseline.[2]
- Secondary Endpoints: Improvement in IPSS and change in Qmax.[2]

Mechanism of Action: Signaling Pathways

Elocalcitol's therapeutic potential in BPH stems from its action as a vitamin D receptor (VDR) agonist, which allows it to exert anti-proliferative and anti-inflammatory effects on prostate cells. [7][8]



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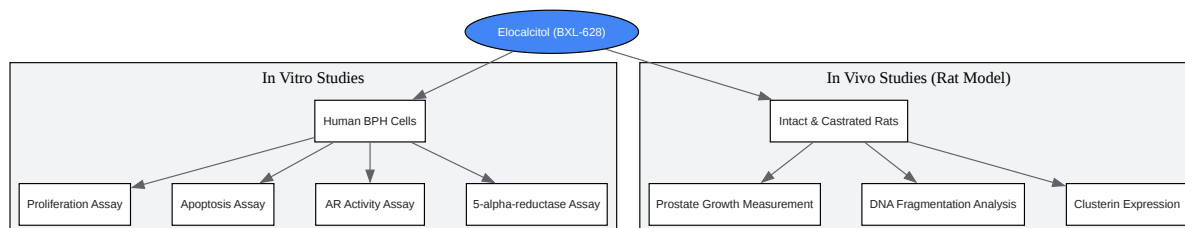
Caption: Elocalcitol's inhibitory action on BPH pathways.

The diagram illustrates that Elocalcitol, by activating the VDR, inhibits two key signaling pathways implicated in BPH pathogenesis:

- The NF-kappaB Pathway: This pathway is activated by pro-inflammatory cytokines and leads to the expression of inflammatory mediators like IL-8 and COX-2. Elocalcitol's inhibition of this pathway contributes to its anti-inflammatory effects.^[7]
- The RhoA/ROCK Pathway: This pathway is involved in cell proliferation and invasion. By inhibiting this pathway, Elocalcitol can reduce the overgrowth of prostate tissue.^[7]

Experimental Workflow for Preclinical Assessment

The preclinical evaluation of Elocalcitol involved a series of in vitro and in vivo experiments to characterize its effects on prostate cells.



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Caption: Preclinical evaluation workflow for Elocalcitol.

Preclinical studies demonstrated that Elocalcitol inhibited the proliferation of human BPH cells and induced apoptosis, even in the presence of androgens.[9] In animal models, it reduced prostate growth to a similar extent as finasteride.[9] Notably, Elocalcitol did not inhibit 5-alpha-reductase or bind to the androgen receptor, highlighting its distinct mechanism of action.[9]

Conclusion and Future Perspectives

Elocalcitol demonstrated a statistically significant effect in reducing prostate volume in Phase II clinical trials, supporting its proposed mechanism of action in inhibiting prostate cell growth.[1] [2] Its impact on improving urinary symptoms (IPSS) and flow rate (Qmax) was less consistent, with some positive signals observed in specific patient subgroups.[1][2]

In comparison, both Finasteride and Tamsulosin have well-established, long-term efficacy in managing BPH symptoms and, in the case of Finasteride, reducing prostate volume and the risk of disease progression.[6][10]

The termination of Elocalcitol's clinical development means it will not be an available treatment option for BPH. However, the research into its unique mechanism of action provides valuable insights for the drug development community. Targeting the vitamin D receptor and its associated anti-proliferative and anti-inflammatory pathways remains a potentially viable

strategy for future BPH therapies. Further research in this area could lead to the development of new compounds with improved efficacy and safety profiles for the management of this common and impactful condition.

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